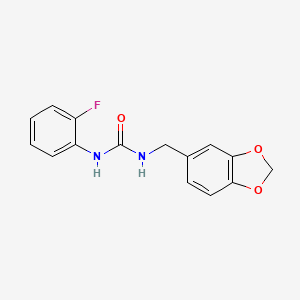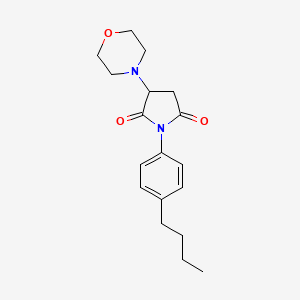
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea, also known as BDBM13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting cyclooxygenase-2, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have various biochemical and physiological effects in the body. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In the nervous system, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory mediators. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its low toxicity and high stability. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has some limitations, including its low solubility in water and its potential to bind to plasma proteins, which can affect its bioavailability.
未来方向
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea. One direction is to investigate its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride, and finally, the reaction of the resulting amine with isocyanate.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-3-1-2-4-12(11)18-15(19)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBEUFOTODNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5398864.png)
![3-[(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5398869.png)
![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5398896.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)

![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)

![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)